(t-Butylimido)tris(dimethylamino)niobium is an organoniobium compound characterized by its unique structure and properties. This compound serves as a precursor in various chemical processes, particularly in the fields of materials science and semiconductor manufacturing. Its molecular formula is , and it has a molecular weight of approximately 296.26 g/mol. The compound is notable for its sensitivity to air and moisture, necessitating careful handling and storage under inert conditions.
The compound is primarily used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where it facilitates the creation of niobium-based films. It is commercially available from several suppliers, including Ereztech and TCI Chemical Trading, which provide detailed specifications and safety data sheets for handling the material safely .
(t-Butylimido)tris(dimethylamino)niobium falls under the category of organometallic compounds, specifically those containing niobium. It is classified as a metal amide due to the presence of amine ligands in its structure. This classification is significant for understanding its reactivity and applications in thin film deposition.
The synthesis of (t-Butylimido)tris(dimethylamino)niobium typically involves the reaction of niobium precursors with tert-butylamine and dimethylamine. The process can be performed under inert atmospheres to prevent moisture contamination.
Technical Details:
The molecular structure of (t-Butylimido)tris(dimethylamino)niobium features a central niobium atom coordinated by three dimethylamino groups and one tert-butylimido group. This configuration allows for a stable yet reactive compound suitable for deposition processes.
(t-Butylimido)tris(dimethylamino)niobium participates in several chemical reactions, primarily during deposition processes:
Technical Details:
The mechanism of action for (t-Butylimido)tris(dimethylamino)niobium during deposition involves its thermal decomposition or reaction with co-reactants:
Studies indicate that controlling the deposition parameters such as temperature and pressure significantly influences film morphology and composition .
(t-Butylimido)tris(dimethylamino)niobium has several scientific applications:
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